molecular formula C10H10F2O4 B2781840 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde CAS No. 446270-61-7

4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde

Cat. No. B2781840
Key on ui cas rn: 446270-61-7
M. Wt: 232.183
InChI Key: CDASCEKDGKTDOL-UHFFFAOYSA-N
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Patent
US08624056B2

Procedure details

Methyl chlorodifluoroacetate (0.58 mL, 5.5 mmol) was added to a suspension of 4-hydroxy-3,4-dimethoxybenzaldehyde (0.50 g, 2.7 mmol) and potassium carbonate (0.76 g, 5.5 mol) in DMF (5.0 mL). The suspension was heated to 65-70° C. for 16 h and the suspension was diluted with water. The aqueous phase was extracted with EtOAc and the combined organic fractions were washed with saturated aqueous NaHCO3, water, brine, dried and concentrated. The crude product was recrystallised from EtOAc/petrol providing 4-(difluoromethoxy)-3,5-dimethoxybenzaldehyde (0.25 g, 39%) as a colourless crystalline solid; mp 113-115° C.; δH (400 MHz, CDCl3) 3.95 (s, 6H, OCH3), 6.65 (t, J=74 Hz, 1H, OCHF2), 7.15 (s, 2H, H2, H6), 9.91 (s, 1H, CHO); δC (100 MHz, CDCl3) δ6.5, 106.3, 116.2 (t, J=256 Hz), 134.1, 153.5, 190.8; νmax 831, 1048, 1099, 1330, 1600, 1699, 2854 cm−1.
Quantity
0.58 mL
Type
reactant
Reaction Step One
Name
4-hydroxy-3,4-dimethoxybenzaldehyde
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]([F:8])([F:7])C(OC)=O.O[C:10]1(OC)[CH:17]=[CH:16][C:13]([CH:14]=[O:15])=[CH:12][CH:11]1[O:18][CH3:19].[C:22](=O)([O-])[O-:23].[K+].[K+].[OH2:28]>CN(C=O)C>[F:7][CH:2]([F:8])[O:28][C:10]1[C:11]([O:18][CH3:19])=[CH:12][C:13]([CH:14]=[O:15])=[CH:16][C:17]=1[O:23][CH3:22] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.58 mL
Type
reactant
Smiles
ClC(C(=O)OC)(F)F
Name
4-hydroxy-3,4-dimethoxybenzaldehyde
Quantity
0.5 g
Type
reactant
Smiles
OC1(C(C=C(C=O)C=C1)OC)OC
Name
Quantity
0.76 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
67.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc
WASH
Type
WASH
Details
the combined organic fractions were washed with saturated aqueous NaHCO3, water, brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallised from EtOAc/petrol

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=C(C=C(C=O)C=C1OC)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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